IKKβ Inhibitory Potency: ACHP Exhibits Superior nM Activity Relative to Early-Generation Inhibitors
ACHP inhibits IKKβ with an IC50 of 8.5 nM, demonstrating substantially higher potency than the widely used comparator BMS-345541, which exhibits an IC50 of 300 nM (0.3 µM) against the same target in cell-free assays [1] [2]. This 35-fold difference in potency is critical for dose-response experimental design and for minimizing off-target effects at higher compound concentrations.
| Evidence Dimension | IKKβ enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 8.5 nM |
| Comparator Or Baseline | BMS-345541: 300 nM (0.3 µM) |
| Quantified Difference | 35-fold greater potency (lower IC50) |
| Conditions | Cell-free enzymatic assay; recombinant IKKβ |
Why This Matters
Higher potency enables lower working concentrations, reducing solvent exposure, minimizing off-target kinase engagement, and improving assay signal-to-noise ratios.
- [1] Murata, T., et al. (2004). Synthesis and structure–activity relationships of novel IKK-β inhibitors. Part 3: Orally active anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 14(15), 4019-4022. View Source
- [2] Burke, J. R., et al. (2003). BMS-345541 is a highly selective inhibitor of IκB kinase that binds at an allosteric site of the enzyme and blocks NF-κB-dependent transcription in mice. Journal of Biological Chemistry, 278(3), 1450-1456. View Source
